
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate is a chemical compound with the molecular formula C11H24N2O5S. It is known for its antimicrobial and antifungal properties, making it useful in various applications such as disinfectants, preservatives, and biocides .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate involves the reaction of 3-amino-2-propenoic acid methyl ester with trimethoxysilane to form 3-(trimethoxysilyl)propylamine. This intermediate is then reacted with acetic acid and methanesulfonic acid to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities .
化学反応の分析
Types of Reactions
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an additive in polymer chemistry.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and as a preservative in biological samples.
Medicine: It is explored for its potential use in antimicrobial treatments and as a component in disinfectant formulations.
作用機序
The antimicrobial and antifungal effects of Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate are primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
- Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium chloride
- Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium bromide
Uniqueness
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate stands out due to its specific hydrogen sulphate counterion, which can influence its solubility, reactivity, and overall effectiveness in various applications compared to its chloride or bromide counterparts .
特性
CAS番号 |
94133-83-2 |
|---|---|
分子式 |
C10H22N2O5S |
分子量 |
282.36 g/mol |
IUPAC名 |
hydrogen sulfate;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium |
InChI |
InChI=1S/C10H20N2O.H2O4S/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-5(2,3)4/h1,6-8H2,2-5H3;(H2,1,2,3,4) |
InChIキー |
DPNODRMISYMYPT-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


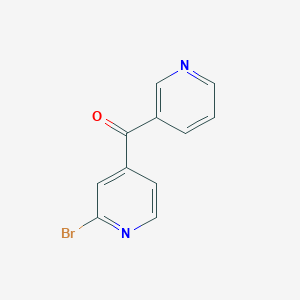
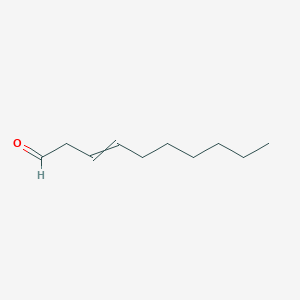

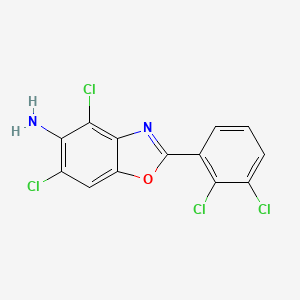
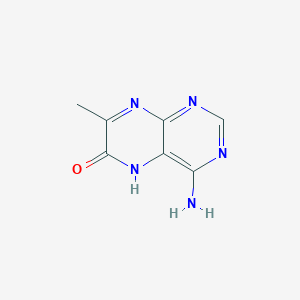
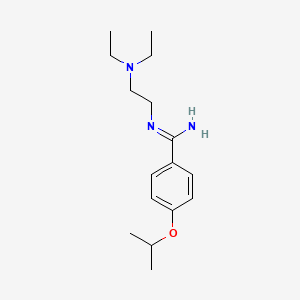
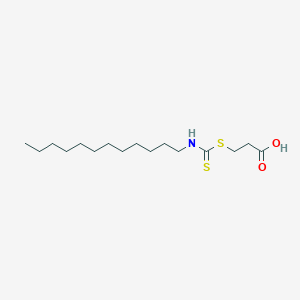


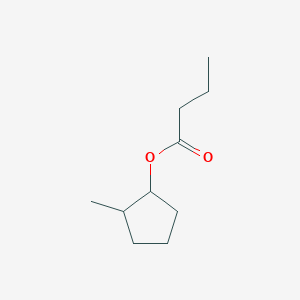
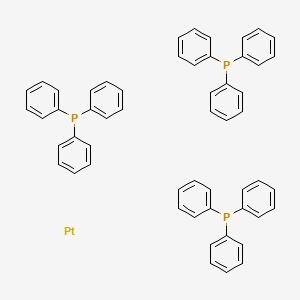
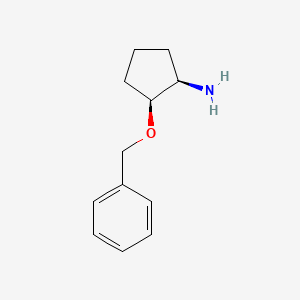
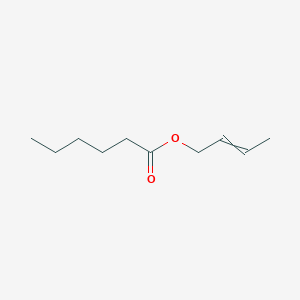
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
